(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Descripción general

Descripción

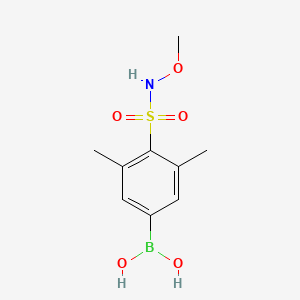

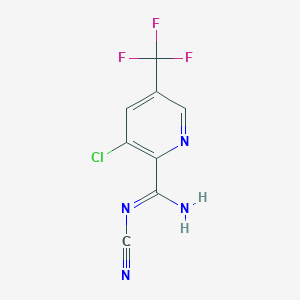

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a chemical compound with the molecular formula C9H14BNO5S and a molecular weight of 259.09 g/mol. It is used in the field of life sciences .

Molecular Structure Analysis

The molecular structure of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid consists of 9 carbon atoms, 14 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom. The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 450.4±55.0 °C at 760 mmHg .Physical And Chemical Properties Analysis

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid has a molecular weight of 259.09 g/mol. It has a density of 1.4±0.1 g/cm3 and a boiling point of 450.4±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Formation in Tetraarylpentaborates

The compound (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid plays a role in the formation of new tetraarylpentaborates. In a study, reactions with this compound resulted in the formation of cationic rhodium complexes with tetraarylpentaborates, which have been characterized for their chemical properties (Nishihara, Nara, & Osakada, 2002).

Suzuki Reaction in Arylborinic Acid

This boronic acid is involved in the Suzuki reaction. In one study, 3,5-dimethylphenylmagnesium bromide reacted with triisopropyl borate to yield 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid. Conditions for the clean preparation of bis(3,5-dimethylphenyl)borinic acid were established, enabling efficient Suzuki cross-coupling conditions (Winkle & Schaab, 2001).

Multifunctional Compound Structure Study

In another research, derivatives of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid were prepared to study the structure of multifunctional compounds. These compounds were analyzed for their potential in applications such as sensing, protein manipulation, and biological labeling (Zhang et al., 2017).

Role in Boronic Ester Macrocyclic Chemistry

This boronic acid has been utilized in the creation of macrocyclic compounds. A study describes the synthesis of a tetrameric macrocyclic compound derived from this boronic acid, along with its structural analysis. Such compounds have potential applications in various fields including organometallic chemistry (Fárfan et al., 1999).

Catalytic Applications

The catalytic properties of boronic acids, including (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, have been studied. Boronic acids can activate hydroxy functional groups to promote transformations into useful products under mild conditions. This has implications in various organic reactions, including the formation of amides and cycloadditions (Hall, 2019).

Fluorescent Chemosensor Development

Boronic acids, including this specific compound, have been investigated for their role in the development of fluorescent chemosensors. These chemosensors can detect various substances, ranging from carbohydrates to bioactive substances, playing a crucial role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Safety and Hazards

The safety data sheet for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid indicates that it is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

Mecanismo De Acción

Target of Action

The primary target of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is the glycan chains of antibodies . The compound has a receptor-like ability, which allows it to bind to these targets .

Mode of Action

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid interacts with its targets through a dynamic covalent interaction . This interaction involves the boronic acid moiety of the compound and the 1,2 and 1,3- cis -diols motifs of carbohydrates .

Biochemical Pathways

The compound affects the biochemical pathways involving the glycan chains of antibodies . By binding to these chains, it can influence the function of the antibodies . .

Result of Action

It is known that the compound can be used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Propiedades

IUPAC Name |

[4-(methoxysulfamoyl)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-6-4-8(10(12)13)5-7(2)9(6)17(14,15)11-16-3/h4-5,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNARTGXCBIVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NOC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)

![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)

![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)

![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)